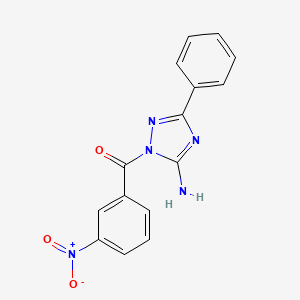![molecular formula C17H18N2O3 B5843842 N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5843842.png)
N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide, also known as FMPB, is a chemical compound with potential therapeutic applications. FMPB has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. In
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have antitumor activity and have been studied for their potential use in cancer treatment. N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been shown to have neuroprotective effects, which may be due to its ability to inhibit HDAC activity.
Biochemical and physiological effects:
N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and inhibit the migration and invasion of cancer cells. N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a good candidate for drug development. N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been shown to have low toxicity, which is important for the development of safe and effective drugs. However, N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide also has limited bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide. One direction is to further investigate its mechanism of action. Understanding how N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide inhibits HDAC activity could lead to the development of more effective HDAC inhibitors for cancer treatment. Another direction is to investigate its potential use in combination with other drugs for cancer treatment. N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been shown to have synergistic effects with other HDAC inhibitors, which could lead to more effective cancer treatments. Finally, future research could investigate the potential use of N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide involves the reaction of 4-[(2-oxo-1-pyrrolidinyl)methyl]benzoic acid with 2-furylmethylamine. The resulting product is then purified using column chromatography. The purity of N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is confirmed using nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity and has been studied for its potential use in cancer treatment. N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16-4-1-9-19(16)12-13-5-7-14(8-6-13)17(21)18-11-15-3-2-10-22-15/h2-3,5-8,10H,1,4,9,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLQGCPPZLOACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5843768.png)
![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)

![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)


![2-(2,4-dimethoxyphenyl)-N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5843822.png)


![3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5843866.png)
